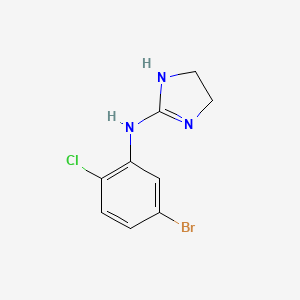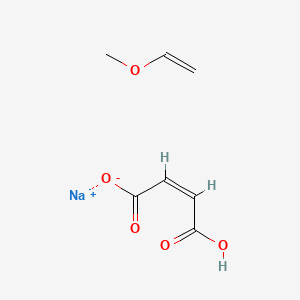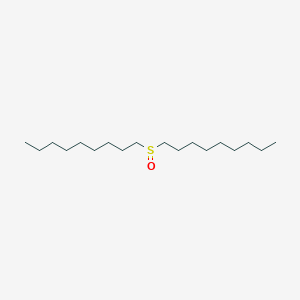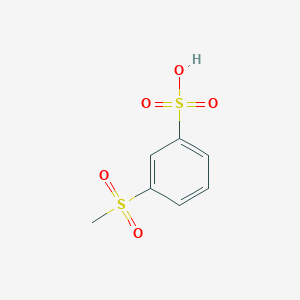
3-(Methanesulfonyl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methanesulfonyl)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C7H8O5S2. It is a derivative of benzenesulfonic acid, where one of the hydrogen atoms on the benzene ring is replaced by a methanesulfonyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes utilize sulfur trioxide and fuming sulfuric acid to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methanesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Methanesulfonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in esterification reactions.
Biology: Employed in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals due to its strong acidic properties.
Mécanisme D'action
The mechanism of action of 3-(Methanesulfonyl)benzene-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, making it a versatile reagent in both organic and inorganic chemistry. The methanesulfonyl group enhances the compound’s reactivity, allowing it to undergo a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog without the methanesulfonyl group.
Methanesulfonic acid: Contains only the methanesulfonyl group without the benzene ring.
Toluene-4-sulfonic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
3-(Methanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both the methanesulfonyl and sulfonic acid groups on the benzene ring. This dual functionality enhances its reactivity and makes it a valuable reagent in various chemical processes. Its strong acidic nature and ability to participate in multiple types of reactions set it apart from other similar compounds.
Propriétés
Numéro CAS |
22821-81-4 |
|---|---|
Formule moléculaire |
C7H8O5S2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
3-methylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S2/c1-13(8,9)6-3-2-4-7(5-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
Clé InChI |
LVBLHDZMCVKLAX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


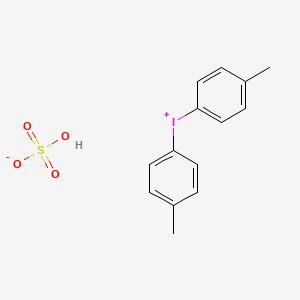
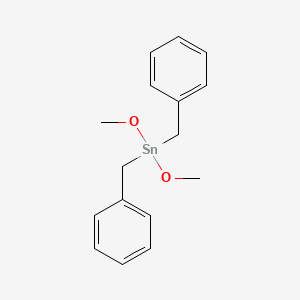
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
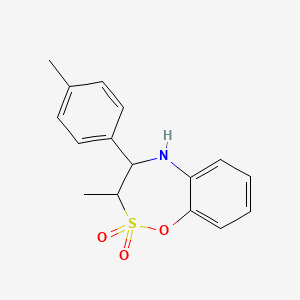
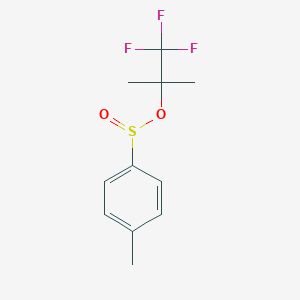
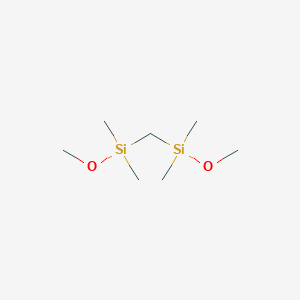
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
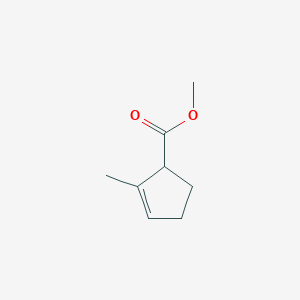
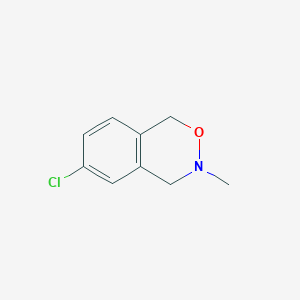
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
